molecular formula C9H12N2O2 B3252561 N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide CAS No. 217316-41-1

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Cat. No. B3252561
Key on ui cas rn: 217316-41-1
M. Wt: 180.2 g/mol
InChI Key: CVMOWVBFAGMXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06156767

Procedure details

To a suspension of pyridin-3-yl-acetic acid (856 mg in 20 mL dry methylene chloride) was added in sequence 0.35 mL triethylamine, 1-hydroxybenzotriazole (862 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.08 g) and the reagents allowed to mix for 1 hour. At this time, N,O-dimethylhydroxylamine hydrochloride (1.22 g) was added followed by 2.0 mL triethylamine and the reaction stirred at room temperature. After 20 hours, the mixture applied to a silica gel column and purified by flash chromatography (methylene chloride:methanol, 94:6) to give the title compound (796 mg).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
862 mg
Type
reactant
Reaction Step Four
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
0.35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=O)[CH:2]=1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[CH3:34][NH:35][O:36][CH3:37]>C(N(CC)CC)C>[CH3:37][O:36][N:35]([CH3:34])[C:8](=[O:10])[CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)O
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.22 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
862 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1.08 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.35 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (methylene chloride:methanol, 94:6)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CON(C(CC=1C=NC=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 796 mg
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.